Diacetyloxylead;trihydrate

Description

Properties

IUPAC Name |

diacetyloxylead;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEUZMYFCCOOQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical properties of diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate. This document moves beyond a simple recitation of facts to explore the underlying causality of the compound's behavior, offering field-proven insights and validated experimental protocols for its characterization. As a compound with historical significance and modern applications ranging from organic synthesis to materials science, a thorough understanding of its chemical nature is paramount for its safe and effective use.

Compound Identification and Nomenclature

For clarity and unambiguous identification, the compound is characterized by several key identifiers:

-

Systematic IUPAC Name: Lead(II) ethanoate trihydrate

-

Common Names: Lead(II) acetate trihydrate, Plumbous acetate, Lead diacetate trihydrate.[1]

-

Historical Names: Sugar of Lead, Salt of Saturn, Goulard's powder.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical properties of lead(II) acetate trihydrate are summarized in the table below. These constants are critical for experimental design, safety assessments, and predicting the compound's behavior in various systems.

| Property | Value | Source(s) |

| Molar Mass | 379.33 g/mol | [1][3] |

| Appearance | White to colorless efflorescent monoclinic crystalline substance or powder. | [1][3][8] |

| Odor | Slightly acetic. | [1][8] |

| Density | 2.55 g/cm³ | [1][3][9] |

| Melting Point | ~75 °C (167 °F), with decomposition. | [1][3][6] |

| pH of Aqueous Solution | 5.5 - 6.5 (50 g/L in H₂O at 20 °C). | [10] |

| Solubility in Water | 44.31 g/100 mL at 20 °C; 218.3 g/100 mL at 50 °C. | [1] |

| Solubility in Other Solvents | Soluble in glycerin; slightly soluble in ethanol; insoluble in acetone. | [1][2][8][11][12] |

Structural and Coordination Chemistry

The solid-state structure of lead(II) acetate trihydrate is fundamental to understanding its physical properties and reactivity. It crystallizes in a monoclinic system and exists not as discrete molecules but as a one-dimensional coordination polymer.[1][13] This polymeric nature arises from the complex coordination environment of the lead(II) ion.

Each Pb²⁺ center is coordinated by nine oxygen atoms.[1][13] The coordination sphere is comprised of:

-

Three oxygen atoms from the three water molecules of hydration.

-

Four oxygen atoms from two bidentate acetate groups, which chelate the same lead atom.

-

Two oxygen atoms from two additional acetate groups that act as bridges to adjacent lead atoms, forming the polymer chain.

This coordination results in a monocapped square antiprism geometry at the lead center.[1][13] This intricate structure explains the compound's high solubility in water, as the polar water molecules can effectively solvate the lead centers and disrupt the polymeric chains.

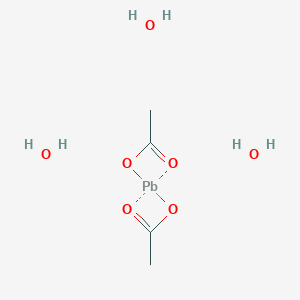

Caption: Coordination sphere of the Pb(II) ion in the trihydrate form.

Thermal Stability and Decomposition Pathway

The thermal behavior of lead(II) acetate trihydrate is a multi-stage process, the understanding of which is critical for its use in materials synthesis and applications involving elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating this pathway.[14][15]

-

Dehydration: Upon heating, the compound first loses its water of crystallization. The process begins around 75 °C, coinciding with its melting point, and leads to the formation of intermediates like a hemihydrate (Pb(OAc)₂·½H₂O).[1][14]

-

Decomposition to Basic Acetates: As the temperature increases above 200 °C, the anhydrous salt decomposes into various basic lead acetates, such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂.[1][14][15]

-

Final Decomposition: Under fire conditions or at higher temperatures, the final decomposition products are toxic lead oxides and carbon oxides.[6]

This decomposition pathway highlights the necessity of precise temperature control in experimental setups to avoid the formation of unintended byproducts.

Caption: Thermal decomposition workflow of lead(II) acetate trihydrate.

Chemical Reactivity and Incompatibilities

Lead(II) acetate trihydrate exhibits reactivity characteristic of a soluble metal salt of a weak acid.

-

Reaction with Hydrogen Sulfide: A key reaction is with hydrogen sulfide (H₂S) gas or sulfide ions in solution. This reaction produces a grey-black precipitate of lead(II) sulfide (PbS), a highly insoluble salt.[1][16][17] This distinct color change forms the basis of a common qualitative test for H₂S.[1][16]

-

Pb(CH₃COO)₂(aq) + H₂S(g) → PbS(s) + 2CH₃COOH(aq)

-

-

Reaction with Acids: It reacts with strong acids to form other lead salts. For instance, with hydrochloric acid, it precipitates the sparingly soluble lead(II) chloride.[18]

-

Pb(CH₃COO)₂(aq) + 2HCl(aq) → PbCl₂(s) + 2CH₃COOH(aq)

-

-

Reaction with Atmospheric Carbon Dioxide: Aqueous solutions of lead(II) acetate are susceptible to absorbing carbon dioxide from the air, which leads to the precipitation of insoluble basic lead carbonates, making freshly prepared solutions essential for quantitative work.[8][19]

-

Incompatibilities: The compound is incompatible with a wide range of substances, including sulfates, citrates, tartrates, chlorides, carbonates, alkalis, resorcinol, salicylic acid, phenol, and strong oxidizing agents.[19] Mixing with these can lead to precipitation or hazardous reactions.

Experimental Protocols for Characterization

To ensure the identity, purity, and integrity of lead(II) acetate trihydrate in a research setting, the following protocols are recommended.

Protocol 6.1: Thermal Gravimetric Analysis (TGA) for Hydration State Verification

-

Objective: To quantitatively determine the mass percentage of water of hydration and confirm the thermal decomposition profile.

-

Causality: TGA measures mass loss as a function of temperature. For Pb(CH₃COO)₂·3H₂O (molar mass 379.33 g/mol ), the three water molecules (molar mass 54.045 g/mol ) constitute 14.25% of the total mass. A mass loss corresponding to this value upon heating to ~150°C provides strong evidence for the correct trihydrate form.

-

Methodology:

-

Calibrate the TGA instrument using appropriate standards for mass and temperature.

-

Place 5-10 mg of the lead(II) acetate trihydrate sample into a ceramic or platinum TGA pan.

-

Heat the sample from ambient temperature (~25 °C) to 600 °C at a controlled rate of 10 °C/min.

-

Use an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative side reactions.

-

Record the mass loss as a function of temperature.

-

-

Self-Validation: The resulting thermogram should show a distinct mass loss step corresponding to ~14.25% between 75 °C and 150 °C. Subsequent mass loss steps should align with the known decomposition pathway to basic acetates and finally to lead oxide.

Protocol 6.2: Qualitative Test for Sulfide Gas (H₂S)

-

Objective: To rapidly detect the presence of hydrogen sulfide gas.

-

Causality: This protocol leverages the rapid and highly specific reaction between lead(II) ions and sulfide ions to form a visually distinct, dark precipitate of lead(II) sulfide.[17]

-

Methodology:

-

Prepare a test strip by moistening a piece of filter paper with a 5% aqueous solution of lead(II) acetate trihydrate.

-

Expose the moistened paper to the gas stream or atmosphere being tested.

-

Observe for any color change on the paper.

-

-

Self-Validation: The immediate formation of a grey, brown, or black stain (PbS) on the paper is a positive and trustworthy indication of the presence of H₂S.[1][16] The absence of a color change indicates the gas is not present at detectable levels.

Safety, Handling, and Disposal

Lead(II) acetate trihydrate is a highly toxic substance and must be handled with extreme caution.

-

Toxicity: It is a known human reproductive toxicant that may damage fertility or the unborn child (GHS Hazard H360).[6][7] It is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure, leading to lead poisoning.[7][20]

-

Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[6][20] Discharge into the environment must be strictly avoided.[6]

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated, and locked area.[6] Keep containers tightly closed and protect from air and light.[6]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[6] Aqueous waste can be treated by adding sulfuric acid to precipitate the lead as highly insoluble lead(II) sulfate, which can then be removed by filtration and disposed of as solid hazardous waste.[1]

Conclusion

Diacetyloxylead trihydrate is a compound with a rich set of chemical properties that make it a valuable reagent in both classical chemistry and modern materials science. Its well-defined coordination chemistry, predictable thermal decomposition, and characteristic reactivity are key to its utility. However, these properties are inextricably linked to its severe toxicity. For the intended audience of researchers and scientists, a disciplined and informed approach, grounded in the principles outlined in this guide, is essential for harnessing its capabilities while ensuring the highest standards of safety and environmental stewardship.

References

-

Wikipedia. Lead(II) acetate. [Link]

-

Chem-Impex. Lead(II) acetate trihydrate. [Link]

-

Rajaram, R., & Rao, J. (1982). Crystal structure of lead acetate trihydrate. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

-

Solubility of Things. Lead(II) acetate trihydrate. [Link]

-

PubChem. Lead diacetate trihydrate. [Link]

-

Chem-Impex. Lead(II) acetate trihydrate (Alternative Page). [Link]

-

Carl ROTH. Safety Data Sheet: Lead(II) acetate trihydrate (2015). [Link]

-

ChemBK. Lead(II) acetate trihydrate. [Link]

-

Ceramic Glazes. Lead Acetate - Lead(II) acetate trihydrate - chemical compound. [Link]

-

Carl ROTH. Safety Data Sheet: Lead(II) acetate trihydrate (2020). [Link]

-

Lund University. Unraveling the Decomposition Process of Lead(II) Acetate. [Link]

-

Chemistry and Toxicology. lead(II) acetate trihydrate. [Link]

-

Crystal growing wiki. Lead(II) acetate. [Link]

-

ACS Publications. Unraveling the Decomposition Process of Lead(II) Acetate. [Link]

-

ResearchGate. (PDF) Unraveling the Decomposition Process of Lead(II) Acetate. [Link]

-

Journal of Thermal Analysis and Calorimetry. Effect of atmospheric condition on the thermal decomposition kinetics and thermodynamics of lead acetate trihydrate. [Link]

-

Medium. Applications of Lead(II) Acetate Trihydrate in Modern Chemical Industries. [Link]

-

Sciencemadness Wiki. Lead(II) acetate. [Link]

-

YouTube. Making lead(II) acetate without any special chemicals. [Link]

-

DRM CHEM. Lead (II) acetate trihydrate. [Link]

- Google Patents.

-

GeeksforGeeks. Lead (II) acetate Formula. [Link]

-

Quora. Why does lead acetate dissolve in water?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Lead Acetate Trihydrate: Formula and Properties. [Link]

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Atom Scientific Ltd | Product | Lead (II) Acetate Trihydrate [atomscientific.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. chembk.com [chembk.com]

- 9. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]

- 10. nbinno.com [nbinno.com]

- 11. lead(II) acetate trihydrate [chemister.ru]

- 12. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 13. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]

- 14. Unraveling the Decomposition Process of Lead(II) Acetate : Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence | Lunds universitet [lu.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]

- 17. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 18. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 19. Lead diacetate trihydrate | C4H12O7Pb | CID 22456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ib.sggw.edu.pl [ib.sggw.edu.pl]

An In-depth Technical Guide to the Structure and Properties of Lead(II) Acetate Trihydrate

Abstract: This technical guide provides a comprehensive examination of the structure, properties, and analytical methodologies pertaining to lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O). It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound. This document synthesizes crystallographic data, spectroscopic insights, and practical experimental protocols to offer a holistic and authoritative resource.

Introduction: The Significance of Lead(II) Acetate Trihydrate

Lead(II) acetate trihydrate, historically known as "sugar of lead," is a white crystalline solid with a notable sweet taste, a characteristic that belies its high toxicity. It is the trihydrate form of lead(II) acetate, where three water molecules are incorporated into the crystal lattice for each lead acetate molecule. While its use has been curtailed in many applications due to its hazardous nature, it remains a significant compound in specific industrial and laboratory settings, including as a precursor for other lead compounds and in certain analytical reagents.

Understanding the precise structure of the trihydrate form is critical for predicting its reactivity, solubility, and behavior in various chemical environments. The coordination of water molecules directly influences the geometry around the lead(II) ion and the overall crystal packing, which in turn dictates its physical and chemical properties.

Molecular and Crystal Structure

The structure of lead(II) acetate trihydrate is a complex arrangement defined by the coordination environment of the lead(II) ion. It is not a simple ionic salt but rather a coordination polymer.

Coordination Environment of the Lead(II) Ion

In the solid state, the lead(II) ion (Pb²⁺) is nine-coordinate. It is bonded to oxygen atoms from both the acetate ligands and the water molecules. The coordination sphere can be described as follows:

-

Acetate Ligands: The acetate ions act as bridging ligands, connecting adjacent lead ions to form a polymeric chain. Each lead atom is chelated by one acetate group and also bonded to oxygen atoms from neighboring acetate groups.

-

Water Molecules: Three water molecules complete the coordination sphere of the lead ion. These water molecules are not merely occupying space within the lattice but are directly bonded to the Pb²⁺ ion.

This nine-coordination results in a distorted tricapped trigonal prismatic geometry around the lead atom. The presence of the lone pair of electrons on the Pb²⁺ ion is believed to contribute to this distorted geometry.

The Polymeric Chain Structure

The bridging nature of the acetate ligands results in the formation of one-dimensional polymeric chains running through the crystal lattice. These chains are composed of repeating [Pb(CH₃COO)₂] units. The water molecules are situated between these chains, holding them together through a network of hydrogen bonds.

The structure can be visualized as parallel chains of lead acetate, with the water molecules providing inter-chain cohesion. This arrangement is crucial for the stability of the trihydrate form.

Crystallographic Data

The crystal system of lead(II) acetate trihydrate is monoclinic. The precise unit cell parameters, bond lengths, and angles have been determined through X-ray diffraction studies.

| Parameter | Value | Source |

| Crystal System | Monoclinic | |

| Space Group | C2/m | |

| a (Å) | 15.85 | |

| b (Å) | 7.30 | |

| c (Å) | 9.10 | |

| β (°) | 109.8 | |

| Pb-O (acetate) Bond Lengths (Å) | Range from ~2.4 to 2.8 Å | |

| Pb-O (water) Bond Lengths (Å) | Range from ~2.5 to 2.6 Å |

Note: The exact bond lengths can vary slightly depending on the specific crystallographic study.

Visualization of the Coordination Environment

The following diagram illustrates the fundamental coordination of the lead(II) ion with its surrounding ligands.

A-Z Guide to the Synthesis of Diacetyloxylead Trihydrate for Advanced Research Applications

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O]. This document moves beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and critical safety protocols essential for the successful and safe synthesis of this important compound. We will detail two primary, validated synthesis methodologies, comprehensive characterization techniques, and stringent safety and waste disposal procedures. The guide is structured to serve as a self-validating system, ensuring that each protocol is grounded in established chemical theory and best practices.

Introduction: Significance and Applications

Lead(II) acetate trihydrate is a colorless or white crystalline solid that is highly soluble in water.[1] Historically, its sweet taste led to its use as a sugar substitute, a practice long abandoned due to its high toxicity.[2][3] In modern science and industry, it serves as a crucial precursor and reagent in a multitude of applications.

Its primary roles include:

-

Precursor for Lead-Based Compounds: It is a key starting material for the synthesis of other lead compounds, including pigments (e.g., lead chromate) and various lead salts.[2][4]

-

Catalysis: It functions as a catalyst in certain organic synthesis reactions, facilitating the creation of new materials.[5][6]

-

Materials Science: It is instrumental in the development of advanced materials, such as lead-based perovskite thin films for high-efficiency solar cells and LEDs.[1]

-

Analytical Chemistry: It is employed as a reagent for the detection of sulfide ions, which react with lead(II) acetate to form a distinct grey-black precipitate of lead(II) sulfide.[1][2][7]

-

Textile Industry: It acts as a mordant in textile dyeing and printing, helping to fix dyes to fabrics for enhanced color durability.[2][5]

Given its broad utility and inherent hazards, a thorough understanding of its synthesis and handling is paramount for any research professional.

Foundational Chemical Principles

The synthesis of lead(II) acetate fundamentally relies on the reaction of a lead-based precursor with acetic acid. The general principle involves the displacement of an anion (like oxide or carbonate) with the acetate ion from acetic acid, forming the soluble lead(II) acetate salt. The trihydrate form is typically obtained by crystallization from an aqueous solution.[8]

Two of the most common and reliable precursors are lead(II) oxide (PbO) and lead(II) carbonate (PbCO₃). The choice between them often depends on availability, purity requirements, and the desired reaction kinetics.

-

Reaction with Lead(II) Oxide: PbO + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O[9][10] This reaction is a straightforward acid-base neutralization. The basic lead(II) oxide reacts with acetic acid to form the salt (lead(II) acetate) and water.

-

Reaction with Lead(II) Carbonate: PbCO₃ + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O + CO₂↑[8] This is an acid-carbonate reaction that produces lead(II) acetate, water, and carbon dioxide gas, which is observed as effervescence.[11]

The final step in both methods involves the crystallization of the product from the aqueous solution to form the stable trihydrate, Pb(CH₃COO)₂·3H₂O.

Synthesis Methodologies: Detailed Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step. Extreme caution must be exercised at all times due to the high toxicity of all lead compounds. All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[12]

Method 1: Synthesis from Lead(II) Oxide

This method is favored for its clean reaction, producing only water as a byproduct. The choice to use hot acetic acid is causal; it significantly increases the reaction rate between the solid lead oxide and the acid.[4]

Experimental Workflow Diagram

Caption: Mandatory Safety Workflow for Handling Lead(II) Acetate.

-

Engineering Controls: Always handle lead(II) acetate (solid and solutions) inside a certified chemical fume hood to prevent inhalation of dust or aerosols. [12][13]* Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a full-length lab coat at all times. [13][14]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. [13][14]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials like strong acids and bromates. [14]

Waste Disposal

Due to its high toxicity to aquatic life and the environment, lead-containing waste must never be disposed of down the drain. [14][15]

-

Segregation: All solutions containing lead acetate, leftover solid material, and contaminated consumables (e.g., filter paper, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

-

Precipitation (Optional but Recommended): For aqueous waste streams, lead can be precipitated as the highly insoluble lead(II) sulfate (PbSO₄) by adding sulfuric acid. The resulting solid can then be filtered and collected for disposal, which is often safer to transport than the aqueous solution. [9]3. Disposal: The sealed hazardous waste container must be disposed of through your institution's certified hazardous waste management program in accordance with all local, regional, and national regulations. [12][15]

References

-

Jinan Ollive Chemical Co.,Ltd. (n.d.). High Quality Lead Acetate Trihydrate: Properties, Applications, and Safety for Industrial Use. Retrieved from [Link]

-

Wikipedia. (n.d.). Lead(II) acetate. Retrieved from [Link]

-

Ceramic Glazes. (n.d.). Lead Acetate - Lead(II) acetate trihydrate - chemical compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0910 - LEAD(II) ACETATE (anhydrous). Retrieved from [Link]

-

Sciencemadness.org. (2017). Lead dioxide - vinegar reaction?. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Lead(II) acetate. Retrieved from [Link]

-

West Liberty University. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

American Chemical Society. (2023). Lead(II) acetate. Retrieved from [Link]

-

YouTube. (2023). Making Lead(II) Acetate. Retrieved from [Link]

-

Crystal growing wiki. (2021). Lead(II) acetate. Retrieved from [Link]

Sources

- 1. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]

- 2. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]

- 3. acs.org [acs.org]

- 4. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 8. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 9. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 10. Sciencemadness Discussion Board - Lead dioxide - vinegar reaction? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. youtube.com [youtube.com]

- 12. westliberty.edu [westliberty.edu]

- 13. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 14. ICSC 0910 - LEAD(II) ACETATE (anhydrous) [chemicalsafety.ilo.org]

- 15. cpachem.com [cpachem.com]

A-01: An In-depth Technical Guide to Diacetyloxylead Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate. The document delineates the compound's fundamental physicochemical properties, with a core focus on its molecular weight and the critical role of its hydration state. It furnishes detailed, field-tested protocols for the precise preparation of standard solutions and the experimental verification of its molecular formula and purity. The causality behind experimental choices is explained to ensure methodological robustness. Furthermore, this guide discusses the practical implications of these properties in research and drug development contexts and outlines rigorous safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for the accurate and safe utilization of this compound in a laboratory setting.

Section 1: Core Physicochemical Properties and Molecular Identity

Diacetyloxylead trihydrate, systematically named lead(II) acetate trihydrate, is a white crystalline solid that serves as a common laboratory reagent and a precursor for the synthesis of other lead compounds.[1][2] An accurate understanding of its molecular identity is paramount for any experimental work, as it directly influences stoichiometric calculations, solution preparation, and the interpretation of analytical data.

The definitive molecular weight of diacetyloxylead trihydrate is 379.33 g/mol .[3][4][5] This value is calculated based on its chemical formula, Pb(CH₃COO)₂ · 3H₂O .[4][5] The formula indicates that each molecule of lead(II) acetate is associated with three molecules of water, a state known as a trihydrate. The anhydrous form, Pb(CH₃COO)₂, has a molecular weight of 325.29 g/mol .[6][7] Failure to account for the mass of the water of hydration is a frequent source of significant error in experimental design.

The compound is characterized by a slight acetic acid odor and is highly soluble in water.[1][7] It typically appears as white to off-white crystals or powder.[3][4] Key identifying information and physical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | diacetyloxylead;trihydrate | [8] |

| Synonyms | Lead(II) acetate trihydrate, Plumbous acetate trihydrate, Sugar of Lead | [7] |

| Molecular Formula | Pb(CH₃COO)₂ · 3H₂O | [4] |

| Molecular Weight | 379.33 g/mol | [3][4][5] |

| CAS Number | 6080-56-4 | [3][4][5] |

| EC Number | 206-104-4 | [9] |

| Appearance | White to off-white crystalline powder or crystals | [2][3][4] |

| Melting Point | 75 °C (with decomposition) | [3][4][10] |

| Density | 2.55 g/cm³ | [1][3][6] |

| Solubility in Water | 44.31 g/100 mL at 20 °C (anhydrous basis) | [6][7] |

Section 2: Experimental Verification of Molecular Integrity

Trust in experimental outcomes begins with the validation of starting materials. For a hydrated salt like diacetyloxylead trihydrate, it is crucial to not only confirm purity but also to verify its hydration state. The presence of efflorescence (water loss) or deliquescence (water absorption) can alter the molecular weight per unit mass, leading to errors. The following section details a self-validating workflow for this purpose.

Workflow for Compound Verification

The diagram below illustrates a logical workflow for the analytical verification of incoming diacetyloxylead trihydrate. This process ensures that the material conforms to the expected molecular formula before its use in critical applications.

Caption: A logical workflow for the verification of diacetyloxylead trihydrate.

Protocol: Thermogravimetric Analysis (TGA) for Hydration State

Causality: TGA is the definitive method for quantifying the water of hydration. By precisely heating the sample and measuring the corresponding mass loss, we can directly calculate the number of water molecules per formula unit. The theoretical mass loss for the three water molecules in Pb(CH₃COO)₂ · 3H₂O is 14.25%.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards as per the manufacturer's guidelines.

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of diacetyloxylead trihydrate into the pan.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min.

-

Use an inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min to prevent oxidative side reactions.

-

-

Data Analysis:

-

Identify the step-wise mass loss on the resulting thermogram. The loss of water of hydration is expected to complete before the onset of decomposition of the anhydrous salt, which begins around 200 °C.[1][6]

-

Calculate the percentage mass loss corresponding to the water evaporation step.

-

Validation Check: The experimental mass loss should be within ±0.5% of the theoretical value of 14.25%. A significant deviation indicates improper hydration or the presence of impurities.

-

Section 3: Application in a Drug Development & Research Context

The precision of the molecular weight is not an academic exercise; it is fundamental to the reproducibility and accuracy of experimental work, particularly in the highly regulated environment of drug development.

Protocol: Preparation of a 0.1 M Standard Solution

Causality: The preparation of solutions with accurate molar concentrations is the most direct application of molecular weight. An error in this step propagates throughout all subsequent experiments, affecting reaction kinetics, yield calculations, and dose-response curves. This protocol ensures accuracy by using the correct molecular weight of the trihydrate form.

Methodology:

-

Calculation:

-

Target: Prepare 100 mL (0.1 L) of a 0.1 M lead(II) acetate solution.

-

Moles required: 0.1 mol/L * 0.1 L = 0.01 moles.

-

Mass required: 0.01 moles * 379.33 g/mol = 3.7933 g.

-

-

Procedure:

-

Place a 100 mL Class A volumetric flask on an analytical balance and tare it.

-

Carefully weigh 3.7933 g of diacetyloxylead trihydrate directly into the flask.

-

Add approximately 70 mL of deionized water to the flask.

-

Gently swirl the flask to dissolve the solid completely. A few drops of glacial acetic acid can be added to prevent the formation of insoluble basic lead salts via hydrolysis.

-

Once dissolved, allow the solution to reach thermal equilibrium with the ambient environment.

-

Carefully add deionized water up to the calibration mark on the neck of the flask. The bottom of the meniscus should align perfectly with the mark.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Label the solution clearly with the compound name, concentration, preparation date, and your initials.

-

Caption: A step-by-step workflow for preparing accurate standard solutions.

Section 4: Safety, Handling, and Disposal

Diacetyloxylead trihydrate is a hazardous substance requiring strict safety protocols. It is classified as toxic, particularly with repeated exposure, and poses a significant risk to reproductive health and unborn children.[9][10][11] It is also very toxic to aquatic life with long-lasting effects.[9][10][11]

4.1 Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use safety goggles with side protection.

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use an extractor hood or work in a well-ventilated area.[9] Do not breathe dust.[9]

4.2 Handling and Storage:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

-

Store in a well-ventilated, dry place in a tightly closed container.[9] Recommended storage temperature is 15-25 °C.[9]

-

Keep away from food, drink, and animal feedstuffs.[9]

-

Avoid dust formation.[11]

4.3 Disposal:

-

Disposal must be handled as hazardous waste.[10] Do not allow the product to enter drains.[10]

-

Avoid release to the environment.[9][10] All spillage should be collected and disposed of via an approved waste disposal plant.[10]

Section 5: Conclusion

The molecular weight of diacetyloxylead trihydrate (379.33 g/mol ) is a fundamental parameter that underpins its use in all scientific applications. This guide has established the importance of this value, differentiating it from the anhydrous form, and has provided robust, validated protocols for its experimental verification and its application in preparing standard solutions. By integrating this technical knowledge with rigorous safety practices, researchers, scientists, and drug development professionals can ensure the integrity, reproducibility, and safety of their experimental work involving this compound.

References

-

Title: Safety Data Sheet: Lead(II) acetate trihydrate | Source: Carl Roth | URL: [Link]

-

Title: Lead(II) acetate trihydrate | Source: Gojira Fine Chemicals, LLC | URL: [Link]

-

Title: Lead(II) acetate trihydrate, ACS reagent, >=99% | Source: PubChem | URL: [Link]

-

Title: Safety Data Sheet: Lead(II) acetate trihydrate | Source: Carl ROTH | URL: [Link]

-

Title: Lead(II) Acetate Trihydrate | Source: AMERICAN ELEMENTS | URL: [Link]

-

Title: Lead(II) acetate | Source: Sciencemadness Wiki | URL: [Link]

-

Title: Lead(II) acetate | Source: Wikipedia | URL: [Link]

Sources

- 1. Lead acetate | 301-04-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. gojirafc.com [gojirafc.com]

- 6. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 7. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 8. Lead(II) acetate trihydrate, ACS reagent, >=99% | C4H12O7Pb | CID 16693916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Technical Guide to the Solubility of Lead(II) Acetate Trihydrate in Organic Solvents

This guide provides an in-depth analysis of the solubility of diacetyloxylead;trihydrate, commonly known as lead(II) acetate trihydrate, in various organic solvents. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles with quantitative data and field-proven experimental protocols to offer a comprehensive resource for laboratory applications.

Introduction to Lead(II) Acetate Trihydrate

Lead(II) acetate trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a white, crystalline solid known for its slight acetic odor and historical misnomer "sugar of lead" due to its sweet taste.[1][2][3] Like virtually all lead compounds, it is highly toxic and requires careful handling.[1][3] The trihydrate form is an efflorescent, monoclinic crystalline substance, meaning it can lose its water of hydration upon exposure to air.[1][4]

Structurally, the solid-state of the trihydrate is a one-dimensional coordination polymer.[1] The lead(II) ion's coordination sphere is occupied by nine oxygen atoms originating from three water molecules and the acetate groups.[1] This intricate coordination with water is a critical determinant of its solubility characteristics, particularly its high solubility in water and its more complex behavior in organic media.[1][5] In various fields, it serves as a reagent for the synthesis of other lead compounds, a precursor for advanced materials like lead-based perovskites, a mordant in textile dyeing, and a component in certain analytical tests, such as the detection of hydrogen sulfide.[1][5][6]

Fundamental Principles of Solubility

The solubility of an ionic compound like lead(II) acetate trihydrate is governed by the thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the ions (solvation energy). The principle of "like dissolves like" provides a useful heuristic: polar solvents are more effective at dissolving polar or ionic solutes, while nonpolar solvents dissolve nonpolar solutes.[7]

For lead(II) acetate trihydrate, the key factors influencing its solubility in an organic solvent are:

-

Solvent Polarity: Highly polar solvents can better stabilize the Pb²⁺ and acetate (CH₃COO⁻) ions.

-

Hydrogen Bonding Capability: Protic solvents (those containing -OH or -NH groups) can form hydrogen bonds with the acetate ions and the coordinated water molecules, significantly enhancing solvation.

-

Ion-Dipole Interactions: The electrostatic attraction between the ions (Pb²⁺, CH₃COO⁻) and the partial positive and negative charges of the polar solvent molecules is the primary driving force for dissolution.

The presence of three water molecules directly coordinated to the lead ion means that the dissolution process in an organic solvent is not merely about solvating the lead and acetate ions, but also about accommodating or displacing these water molecules.

Quantitative Solubility Profile of Lead(II) Acetate Trihydrate

The solubility of lead(II) acetate trihydrate varies dramatically across different organic solvents, a direct consequence of the principles outlined above. The following table summarizes available quantitative data.

| Solvent | Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Methanol | CH₃OH | Polar Protic | 74.75 | 15 | [1][8][9] |

| 214.95 | 66.1 | [1][8][9] | |||

| Glycerol | C₃H₈O₃ | Polar Protic | 143 | 20 | [1][8][9] |

| Ethanol | C₂H₅OH | Polar Protic | 3.3 ( g/100 mL or 33g/L) | 20 | [10] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 1.5 | 25 | [8] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Insoluble | 15 | [2][8] |

| Isopropanol | C₃H₈O | Polar Protic | Soluble (qualitative) | Not Specified | [11] |

Analysis of Solubility Data:

-

High Solubility in Polar Protic Solvents: The compound exhibits exceptionally high solubility in glycerol and methanol.[1][8][9] This is attributable to the strong hydrogen bonding capabilities and high polarity of these solvents, which effectively solvate the lead and acetate ions and integrate the water of hydration into their hydrogen-bonding network.

-

Moderate to Low Solubility in Other Alcohols: Solubility decreases in ethanol compared to methanol.[10] While still a polar protic solvent, the increased nonpolar character of the ethyl group in ethanol reduces its overall effectiveness in solvating the ionic compound compared to the smaller, more polar methanol.

-

Poor Solubility in Polar Aprotic Solvents: The solubility is very low in dimethylformamide (DMF) and the compound is considered insoluble in acetone.[2][8] Although these solvents are polar, they lack the ability to act as hydrogen bond donors. This significantly weakens their interaction with the acetate anions and the coordinated water molecules, leading to poor solvation and low solubility.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This section provides a robust, self-validating protocol for accurately determining the solubility of lead(II) acetate trihydrate in an organic solvent at a specified temperature. The methodology is based on the widely accepted isothermal equilibrium method.[12][13]

Causality Behind Experimental Design: The core principle is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the excess, undissolved solid. This ensures the measured concentration represents the true solubility limit at that temperature. Every step is designed to maintain this equilibrium and prevent errors from temperature fluctuations or incomplete saturation.

Step-by-Step Methodology

-

Preparation and Safety:

-

Expert Insight: Due to the high toxicity of lead compounds, all work must be performed inside a certified chemical fume hood.[14][15][16]

-

Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[14][15][17]

-

Use clean, dry glassware (e.g., jacketed glass reactor or sealed flasks for temperature control).

-

-

Slurry Preparation:

-

Add a precisely known volume of the desired organic solvent to the temperature-controlled vessel.

-

Add an excess of lead(II) acetate trihydrate solid to the solvent. "Excess" is critical; there must be a visible amount of undissolved solid throughout the experiment to ensure the solution remains saturated.

-

-

Equilibration:

-

Expert Insight: This is the most crucial step for accuracy. The system must reach a state where the rate of dissolution equals the rate of precipitation.

-

Seal the vessel to prevent solvent evaporation.

-

Begin vigorous stirring and maintain a constant, precise temperature (e.g., using a circulating water bath connected to the jacketed vessel).

-

Allow the slurry to equilibrate for a prolonged period, typically 24-48 hours. Preliminary experiments with sampling at different time points (e.g., 24, 48, 72 hours) are recommended to validate the minimum time required to reach a stable concentration.[12][13]

-

-

Phase Separation:

-

Expert Insight: This step must be performed quickly and while maintaining the experimental temperature to prevent the solute from precipitating (if cooled) or dissolving further (if heated).

-

Stop stirring and allow the excess solid to settle for a short period.

-

Withdraw a sample of the clear supernatant using a pre-heated or temperature-controlled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Expert Insight: The gravimetric method is straightforward and reliable for non-volatile solutes like lead(II) acetate.

-

Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Immediately record the mass of the container with the solution.

-

Carefully evaporate the solvent in the fume hood. This can be done at room temperature over time or by gentle heating (e.g., in a vacuum oven at a temperature below the decomposition point of the trihydrate, <75°C).[18][19]

-

Once the solid residue is completely dry, allow the container to cool to ambient temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry solid residue.

-

-

Calculation and Reporting:

-

Calculate the mass of the solvent (Mass of solution - Mass of dry residue).

-

Calculate the solubility:

-

Solubility ( g/100 g solvent) = (Mass of dry residue / Mass of solvent) × 100

-

-

Repeat the entire experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Experimental Workflow Diagram

Caption: Isothermal equilibrium workflow for solubility determination.

Safety, Handling, and Disposal

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when working with lead compounds.

-

Primary Hazards: Lead(II) acetate trihydrate is a confirmed reproductive toxin, suspected of damaging fertility and the unborn child.[14][17][19] It is also classified as causing damage to organs through prolonged or repeated exposure.[14][19]

-

Engineering Controls: Always handle the solid and its solutions in a chemical fume hood to prevent inhalation of dust or aerosols.[14][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[15][17]

-

Handling: Avoid creating dust when handling the solid.[15][20] Ensure containers are kept tightly closed when not in use.[14]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move to fresh air.[15] If ingested, rinse mouth and seek immediate medical attention.[17]

-

Disposal: All waste containing lead(II) acetate must be disposed of as hazardous waste according to local, state, and federal regulations.[17][18] Do not discharge into drains or the environment.[5][15] A common laboratory practice for waste treatment involves reacting the aqueous lead acetate solution with sulfuric acid to precipitate the highly insoluble and more stable lead(II) sulfate, which can then be separated and disposed of as solid hazardous waste.[5]

Conclusion

The solubility of lead(II) acetate trihydrate in organic solvents is dictated by fundamental principles of chemical interactions. Its solubility is highest in polar protic solvents like methanol and glycerol, which can effectively solvate its constituent ions through strong ion-dipole forces and hydrogen bonding. Conversely, it is poorly soluble in aprotic solvents, even polar ones like acetone, due to their inability to act as hydrogen bond donors. For researchers and scientists, a quantitative understanding of these properties is essential for solvent selection in synthesis, purification, and formulation. Accurate determination of solubility requires rigorous adherence to validated experimental protocols, with an unwavering commitment to safety due to the compound's significant toxicity.

References

-

Wikipedia. (n.d.). Lead(II) acetate. Retrieved from Wikipedia. [Link]

-

ChemBK. (n.d.). Lead(II) acetate trihydrate. Retrieved from ChemBK. [Link]

-

Solubility of Things. (n.d.). Lead(II) acetate trihydrate. Retrieved from Solubility of Things. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]

-

Chemistry and Toxicology. (n.d.). lead(II) acetate trihydrate. Retrieved from chem.toxinfo.org. [Link]

-

Sciencemadness Wiki. (2019). Lead(II) acetate. Retrieved from Sciencemadness Wiki. [Link]

-

Loba Chemie. (n.d.). LEAD ACETATE TRIHYDRATE AR/ACS. Retrieved from Loba Chemie. [Link]

-

Ceramic Glazes. (n.d.). Lead Acetate - Lead(II) acetate trihydrate. Retrieved from Ceramic Glazes. [Link]

-

JHD. (n.d.). Lead(Ⅱ) acetate trihydrate. Retrieved from JHD Corp. [Link]

-

Crystal growing wiki. (2021). Lead(II) acetate. Retrieved from Crystal growing wiki. [Link]

-

Hubei Jusheng Technology Co., Ltd. (n.d.). Stable Lead II Acetate Trihydrate Soluble in Water Ethanol. Retrieved from Hubei Jusheng Technology Co., Ltd. [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Santa Monica College. [Link]

-

Muby Chemicals. (n.d.). Lead Acetate Anhydrous n Trihydrate, Basic Lead Acetate Manufacturer. Retrieved from Muby Chemicals. [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Retrieved from ACS Publications. [Link]

-

National Institutes of Health. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from NIH. [Link]

-

Sacramento State. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Sacramento State. [Link]

-

Chemsrc. (n.d.). Lead acetate trihydrate. Retrieved from Chemsrc. [Link]

-

Chemkits.eu. (n.d.). Lead(II) acetate trihydrate, 99.0+%. Retrieved from Chemkits.eu. [Link]

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Lead acetate | 301-04-2 [chemicalbook.com]

- 4. Lead acetate trihydrate | CAS#:301-04-2 | Chemsrc [chemsrc.com]

- 5. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]

- 6. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]

- 7. chem.ws [chem.ws]

- 8. lead(II) acetate trihydrate [chemister.ru]

- 9. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 10. Lead(Ⅱ) acetate trihydrate [ghtech.com]

- 11. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ib.sggw.edu.pl [ib.sggw.edu.pl]

- 15. carlroth.com [carlroth.com]

- 16. lobachemie.com [lobachemie.com]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. chembk.com [chembk.com]

- 19. carlroth.com [carlroth.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

A Theoretical Framework for Understanding Lead Acetate Compounds: A Guide for Researchers

This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to study lead acetate compounds. It is intended for researchers, computational chemists, and drug development professionals who seek to model the properties, reactivity, and biological interactions of these complex organometallics. We will navigate the nuances of lead's dual oxidation states, the critical role of hydration, and the advanced computational techniques required to generate reliable, predictive data.

Introduction: Clarifying the Subject and Its Significance

The nomenclature surrounding lead acetate can be ambiguous. The term "diacetyloxylead;trihydrate" refers specifically to lead(II) acetate trihydrate, Pb(CH₃COO)₂·3H₂O, a white crystalline solid historically known as "sugar of lead"[1][2][3]. However, in the context of advanced chemical synthesis and theoretical inquiry, the more potent oxidizing agent, lead(IV) acetate or lead tetraacetate , Pb(CH₃COO)₄, is often the subject of greater interest[4][5][6]. This anhydrous compound is a powerful reagent for a variety of organic transformations, including the well-known Criegee oxidation of 1,2-diols[5][7].

Given the focus on theoretical studies for a scientific audience, this guide will primarily address the more computationally demanding and synthetically versatile lead(IV) acetate . We will explore the theoretical underpinnings of its structure and potent reactivity. Furthermore, we will dedicate significant discussion to the explicit role of water molecules, thereby addressing the "trihydrate" aspect of the query, as solvation is critical to understanding the stability, reaction mechanisms, and toxicological profiles of both lead(II) and lead(IV) species in aqueous environments.

The importance of theoretical studies on lead compounds is multifaceted. In synthetic chemistry, computational models can elucidate complex reaction mechanisms, predict selectivity, and guide the design of new reactions[5][8]. In toxicology and drug development, these models help predict the interactions of lead ions with biological macromolecules, offering insights into the mechanisms of lead's profound neurotoxicity and informing the design of safer chemical alternatives or chelation therapies[9][10][11].

Molecular Structure and the Challenge of a Heavy Atom

A foundational aspect of any theoretical study is the accurate description of the molecule's electronic structure and geometry. Lead, being a heavy element (Z=82), presents unique computational challenges that are less pronounced for typical organic molecules.

Relativistic Effects

For heavy elements like lead, the electrons in the inner orbitals move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations[12][13]. These effects are not minor corrections; they fundamentally alter the electronic structure and, consequently, the chemical properties of the compound.

Key consequences of relativity in lead chemistry include:

-

Contraction of s and p orbitals: Relativistic mass increase causes s and p orbitals to contract and become more energetically stabilized[14].

-

Expansion of d and f orbitals: The contracted inner orbitals provide more effective shielding of the nuclear charge, leading to the expansion of d and f orbitals.

-

Spin-Orbit Coupling: This interaction between the electron's spin and its orbital angular momentum becomes significant, influencing molecular geometries and reaction pathways.

Without accounting for relativity, calculated properties such as bond lengths, reaction energies, and even the voltage of a common lead-acid battery would be dramatically incorrect[12][14][15]. The well-known "inert pair effect," which explains the stability of the Pb(II) oxidation state, is a direct consequence of the relativistic contraction and stabilization of the 6s orbital[12].

Structure of Lead(IV) Acetate

In the solid state, lead(IV) acetate features an eight-coordinate lead atom. The four acetate ligands are bidentate, with each acetate group coordinating to the lead center via both oxygen atoms[4]. Theoretical geometry optimizations must be able to reproduce this complex coordination environment.

Core Computational Methodologies

Choosing the appropriate theoretical method is paramount for obtaining meaningful results. The trade-off between computational cost and accuracy must be carefully considered, especially for a system involving a heavy metal and multiple ligands.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of transition metal and heavy metal complexes[16][17][18]. It offers a favorable balance of accuracy and computational efficiency.

-

Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as PBE0 or B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide more accurate descriptions of geometries and reaction energetics for metal complexes[19].

-

Basis Sets: For the lead atom, basis sets incorporating Effective Core Potentials (ECPs) are standard practice[16][20]. ECPs replace the core electrons with a potential, reducing the computational cost and implicitly accounting for the bulk of the scalar relativistic effects. For high-accuracy work, all-electron basis sets with explicit scalar relativistic Hamiltonians (like ZORA or Douglas-Kroll-Hess) can be used[21]. For the lighter atoms (C, H, O), Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets are common choices.

Ab Initio Methods

While more computationally expensive, wavefunction-based ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) serve as valuable benchmarks for DFT results[16][17][20]. Due to their high computational scaling, their use is often limited to smaller model systems, but they can provide a "gold standard" for reaction energies and barrier heights.

The following diagram illustrates a typical workflow for selecting and validating a computational methodology for studying lead acetate.

Theoretical Investigations of Reactivity and Mechanisms

Lead(IV) acetate is a potent oxidizing agent, and computational chemistry is an indispensable tool for mapping out the intricate pathways of its reactions.

The Criegee Oxidation Mechanism

The Criegee oxidation, the cleavage of 1,2-diols by Pb(OAc)₄, is a classic application[5]. Theoretical studies can validate the proposed mechanism, which involves the formation of a cyclic lead ester intermediate. By locating the transition state (TS) for the fragmentation of this intermediate, researchers can calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility.

The general workflow for modeling such a reaction mechanism is outlined below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Lead acetate trihydrate | 6080-56-4 [chemicalbook.com]

- 4. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. scribd.com [scribd.com]

- 7. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. In Silico Assessment of Lead Toxicity: Computational Insights | PPTX [slideshare.net]

- 10. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 11. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 13. annualreviews.org [annualreviews.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Theoretical study of the vibrational spectra of the transition metal carbonyls M(CO)6 [M=Cr, Mo, W], M(CO)5 [M=Fe, Ru, Os], and M(CO)4 [M=Ni, Pd, Pt] | Semantic Scholar [semanticscholar.org]

- 18. Mechanistic study of the adsorption capabilities of heavy metals on the surface of ferrihydrite: batch sorption, modeling, and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Relativistic quantum calculations to understand the contribution of f-type atomic orbitals and chemical bonding of actinides with organic ligands - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05399C [pubs.rsc.org]

A Technical Guide to the Crystal Structure Analysis of Diacetyloxylead Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O). This document navigates through the theoretical underpinnings of single-crystal X-ray diffraction, detailed experimental protocols from crystal growth to data refinement, and an in-depth analysis of the elucidated crystal structure. The guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic techniques and their application to the characterization of coordination compounds. We will explore the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Significance of Diacetyloxylead Trihydrate

Diacetyloxylead trihydrate, a white crystalline solid with a faintly sweet taste, is a compound with a rich history and diverse applications.[1][2] It has been utilized as a reagent in the synthesis of other lead compounds, as a mordant in textile dyeing, and historically, in cosmetics and medicinal formulations.[1][2][3] In the pharmaceutical and drug development sectors, lead compounds, while often toxic, can serve as intermediates or tools in chemical synthesis.[4]

Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its physical and chemical properties. For diacetyloxylead trihydrate, a detailed crystal structure analysis reveals critical information about the coordination environment of the lead(II) ion, the role of the acetate ligands, and the hydrogen bonding network established by the water molecules of hydration.[5] This knowledge is paramount for predicting its reactivity, stability, and interactions in various chemical systems. This guide will provide the necessary framework for performing and interpreting such an analysis.

Theoretical Foundations: Single-Crystal X-ray Diffraction (SC-XRD)

The primary technique for determining the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6][7] This non-destructive method provides unparalleled detail on bond lengths, bond angles, and overall molecular geometry.[6][7][8]

The core principle of SC-XRD is based on the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice.[6][9] When a beam of monochromatic X-rays strikes the crystal, the electrons scatter the X-rays. Due to the regular spacing of atoms in the crystal, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength.[9] This phenomenon is described by Bragg's Law :

nλ = 2d sin(θ)

Where:

-

n is an integer.

-

λ is the wavelength of the X-ray.

-

d is the spacing between crystal lattice planes.

By systematically rotating the crystal in the X-ray beam, a complete three-dimensional diffraction pattern is collected.[6][9] The intensities and positions of the thousands of diffracted spots are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined and the molecular structure can be modeled.[6]

Experimental and Analytical Workflow

The journey from a bulk sample to a refined crystal structure is a multi-step process that demands precision and careful validation at each stage. The quality of the final structure is intrinsically linked to the quality of the initial crystal and the data collected.

Diagram: Overall Workflow for Crystal Structure Analysis

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Synthesis and Crystal Growth

The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[6]

Protocol: Synthesis and Crystallization of Diacetyloxylead Trihydrate

-

Synthesis: Diacetyloxylead trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid.[10][11]

-

Reaction: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

-

Rationale: This is a straightforward acid-base reaction. The choice of lead(II) oxide is common due to its availability. The use of a slight excess of acetic acid can help ensure complete reaction and prevent the formation of basic lead acetates.

-

-

Dissolution: Gently warm the reactants in a minimal amount of deionized water to facilitate the reaction and dissolve the resulting lead(II) acetate. The solution should be filtered while hot to remove any unreacted starting material or insoluble impurities.[10][11]

-

Crystal Growth (Slow Evaporation):

-

Transfer the clear, saturated solution into a clean beaker.

-

Cover the beaker with parafilm and pierce a few small holes in it.

-

Causality: The small holes restrict the rate of solvent evaporation. A slow evaporation rate is crucial as it allows the molecules to arrange themselves into a well-ordered crystal lattice, minimizing defects. Rapid crystallization often leads to poorly formed, polycrystalline, or amorphous solids unsuitable for SC-XRD.

-

Leave the beaker undisturbed in a vibration-free environment for several days to weeks. Colorless, monoclinic crystals of diacetyloxylead trihydrate will form.[1][10]

-

Data Collection

-

Crystal Mounting: Using a microscope, select a suitable single crystal. The crystal is carefully affixed to a thin glass fiber or a specialized loop using a minimal amount of non-diffracting oil or epoxy.[6]

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer.[7] A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal.[12]

-

Expert Insight: Cooling the crystal is a critical step. It minimizes thermal vibrations of the atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data. It also protects many samples from radiation damage caused by the intense X-ray beam.

-

-

Data Acquisition: The crystal is exposed to a focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source).[12] The crystal is rotated through a series of angles, and a series of diffraction images are collected on a sensitive detector, such as a CCD or CMOS detector.[12] The entire process is automated and can take several hours.

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors and scaled, resulting in a file containing a list of unique reflections and their intensities.

-

Structure Solution: The primary challenge in crystallography is the "phase problem." While the intensities of the diffracted waves are measured, their phases are lost. For diacetyloxylead trihydrate, the structure can be readily solved using the "heavy-atom method."[5]

-

Causality: The lead atom is significantly heavier than carbon and oxygen. Its high electron density means it scatters X-rays much more strongly than the other atoms. This allows its position to be easily determined from the diffraction data, providing a starting point to calculate the initial phases and subsequently locate the lighter atoms.

-

-

Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method.[12] In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined structure.

Analysis of the Diacetyloxylead Trihydrate Crystal Structure

The crystal structure of diacetyloxylead trihydrate has been determined and is well-characterized.[5] It crystallizes in the monoclinic space group C2/m.[5]

Table 1: Crystallographic Data for Diacetyloxylead Trihydrate

| Parameter | Value |

| Chemical Formula | C₄H₁₂O₇Pb |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.85(1) |

| b (Å) | 7.30(1) |

| c (Å) | 9.10(1) |

| β (°) | 109.8(5) |

| Z (molecules/cell) | 4 |

Data sourced from Rajaram & Rao (1982).[5]

Coordination Environment of the Lead(II) Ion

The structure is best described as a one-dimensional coordination polymer.[1] The lead(II) ion is the central coordinating atom. Its coordination sphere is complex, involving nine oxygen atoms.[5] These nine oxygen atoms originate from:

-

Three water molecules

-

Two bidentate acetate groups

-

Two bridging acetate groups

This arrangement results in a coordination geometry best described as a monocapped square antiprism .[5]

Diagram: Pb²⁺ Coordination Sphere

Caption: Coordination of the Pb²⁺ ion by nine oxygen atoms.

Role of Acetate Ligands and Water Molecules

The acetate groups exhibit two distinct coordination modes. Two of the acetate ligands act in a bidentate fashion, chelating to a single lead atom. Two other acetate ligands act as bridges between adjacent lead atoms, forming the one-dimensional polymeric chain.

The three water molecules are not merely occupying space within the lattice; they are directly coordinated to the lead ion. Furthermore, they participate in an extensive hydrogen bonding network, linking the polymeric chains and providing additional stability to the overall crystal structure.[5]

Conclusion and Broader Implications

The crystal structure analysis of diacetyloxylead trihydrate reveals a complex and elegant one-dimensional coordination polymer. The nine-coordinate lead(II) center, the dual roles of the acetate ligands, and the integral structural contribution of the water molecules are key features elucidated by single-crystal X-ray diffraction.

For scientists in materials science and drug development, this detailed structural knowledge is invaluable. It provides a basis for understanding the compound's thermal decomposition pathways, its solubility, and its potential reactivity in synthetic protocols.[1] The methodologies described herein represent a gold standard for the characterization of crystalline materials, providing the unambiguous structural data necessary for rational design and application in advanced scientific research.

References

-

Lead(II) acetate - Wikipedia. Wikipedia. [Link]

-

Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks. [Link]

-

Lead(II) Acetate Basic: Properties, Applications, and Safe Handling of a Versatile Chemical. [Link]

-

Rajaram, R., & Rao, J. K. M. (1982). Crystal structure of lead acetate trihydrate. Zeitschrift für Kristallographie - Crystalline Materials, 160(3-4), 225-233. Semantic Scholar. [Link]

-

Lead(II) acetate. American Chemical Society. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Crystal structure of Pb 4 O(Ac) 6 .xH 2 O a) asymmetric unit (atoms... ResearchGate. [Link]

-

File:Lead(II)-acetate-trihydrate-xtal-Pb-coordination-3D-noH-bs-17.png. Wikimedia Commons. [Link]

-

Lead(II) acetate - Crystal growing wiki. [Link]

-

What is Single Crystal X-ray Diffraction? YouTube. [Link]

-

Single-Crystal Diffraction. MIT Department of Chemistry. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Lead(II) acetate - Sciencemadness Wiki. [Link]

-

Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. ACS Publications. [Link]

-

Ampicillin trihydrate from synchrotron powder diffraction data. ResearchGate. [Link]

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. chemiis.com [chemiis.com]

- 4. nbinno.com [nbinno.com]

- 5. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. rigaku.com [rigaku.com]

- 9. youtube.com [youtube.com]

- 10. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 11. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 12. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

Spectroscopic Characterization of Diacetyloxylead Trihydrate: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Versatile Reagent

Diacetyloxylead trihydrate, systematically known as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O), is a white crystalline solid with a rich history in chemical synthesis and analysis.[1][2][3][4] Its utility spans from a precursor in the synthesis of other lead compounds and advanced materials like perovskites to a reagent in organic synthesis and a mordant in textile dyeing.[2][4][5] For researchers, drug development professionals, and scientists, a thorough understanding of its structural and spectroscopic properties is paramount for its effective and safe utilization. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of diacetyloxylead trihydrate. We will delve into the theoretical underpinnings, practical experimental protocols, and interpretation of the resulting data, offering insights grounded in established scientific principles.

The crystal structure of lead(II) acetate trihydrate is a one-dimensional coordination polymer where the lead(II) ion is in a nine-coordinate environment.[2] This complex coordination, involving bidentate and bridging acetate groups as well as water molecules, directly influences its spectroscopic signatures.[2] Understanding these spectroscopic fingerprints is crucial for confirming the identity and purity of the compound, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For diacetyloxylead trihydrate, we will focus on ¹H, ¹³C, and ²⁰⁷Pb NMR.

The Causality Behind Experimental Choices in NMR

The choice of NMR experiment and sample preparation is dictated by the physical state of the sample and the nucleus of interest. For the solid-state analysis of diacetyloxylead trihydrate, Cross-Polarization Magic-Angle Spinning (CP/MAS) is the technique of choice for ¹³C NMR. This is because it enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions that would otherwise lead to broad, uninformative peaks in a static solid sample. For solution-state NMR, the choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. The selection of a suitable solvent in which lead acetate is soluble and stable is key. Due to the presence of the heavy lead atom, ²⁰⁷Pb NMR provides a direct probe into the metal's coordination environment, offering a wide chemical shift range that is highly sensitive to changes in ligands and geometry.[6]

Experimental Protocol: Acquiring NMR Spectra

Solution-State ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of diacetyloxylead trihydrate for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

-